molecular formula C17H15ClF3NO B5711749 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide

Cat. No. B5711749
M. Wt: 341.8 g/mol
InChI Key: WFVHENZHJMOSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide, commonly known as CTIP, is a chemical compound that has gained significant attention in scientific research over the past few years. CTIP belongs to the class of benzamide derivatives and is known for its pharmacological properties that make it a potential therapeutic agent for several diseases.

Mechanism of Action

CTIP exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CTIP can alter the expression of several genes involved in the development and progression of diseases. CTIP has also been found to inhibit the activity of several signaling pathways such as the NF-κB and Wnt/β-catenin pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
CTIP has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. CTIP has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, CTIP has been found to reduce inflammation and fibrosis in several tissues, which can improve tissue function and prevent disease progression.

Advantages and Limitations for Lab Experiments

CTIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, CTIP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CTIP has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of CTIP. One direction is to further investigate its potential as a therapeutic agent for cancer and fibrosis-associated diseases. Another direction is to study its effects on other signaling pathways and enzymes involved in disease development and progression. Additionally, the development of novel formulations and delivery systems for CTIP can improve its bioavailability and effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of CTIP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-isopropylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form CTIP. The purity and yield of the final product can be improved by recrystallization.

Scientific Research Applications

CTIP has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. CTIP has been found to be effective in treating several types of cancer, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential in treating fibrosis-associated diseases such as pulmonary fibrosis and liver fibrosis. Additionally, CTIP has been found to be effective in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO/c1-10(2)11-3-5-12(6-4-11)16(23)22-15-9-13(17(19,20)21)7-8-14(15)18/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVHENZHJMOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.